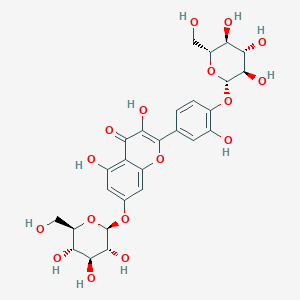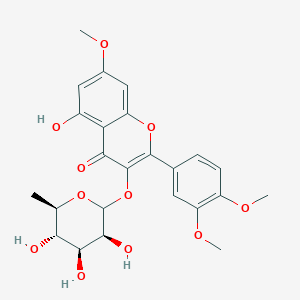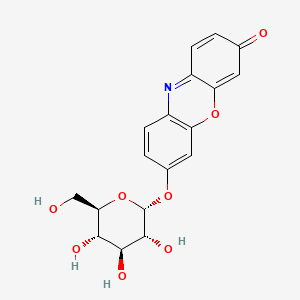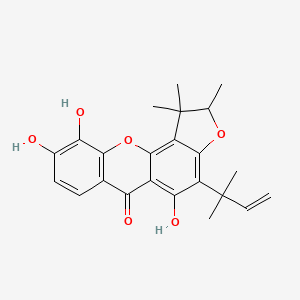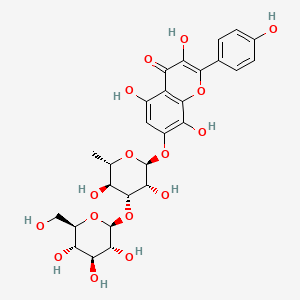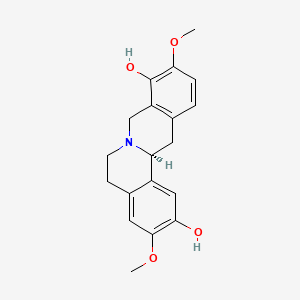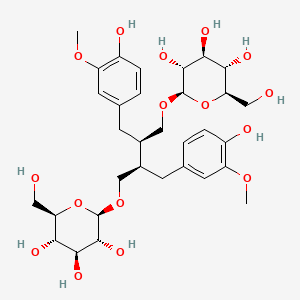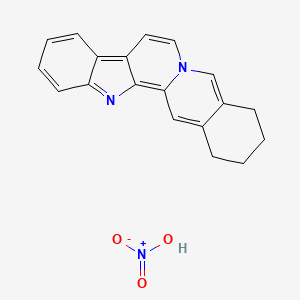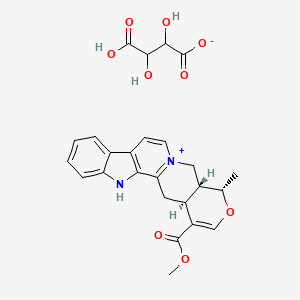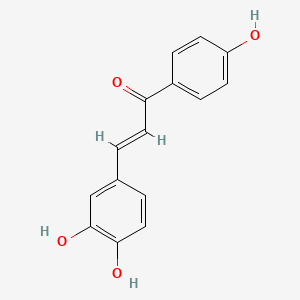
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants and products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antioxidant Activity : A study by Sulpizio et al. (2016) explored the synthesis and characterization of 2'-aminochalcone derivatives, including compounds similar to "(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one". They investigated their in vitro antioxidant activity, revealing that derivatives with two hydroxyl functionalities exhibited stronger antioxidant activity compared to other derivatives (Sulpizio et al., 2016).
Electronic Properties and Chemical Reactivity : Adole et al. (2020) examined (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one for its geometrical entities, electronic properties, and chemical reactivity. The study employed density functional theory (DFT) to explore structural, spectroscopic, and chemical reactivity aspects, suggesting potential applications in material science (Adole et al., 2020).
Antiproliferative Activity : A study by Ma et al. (2017) on compounds from the traditional Chinese medicine Daphniphyllum macropodum Miq. found that certain derivatives, structurally related to the compound , showed significant antiproliferative activity on human non-small cell lung cancer cell lines (Ma et al., 2017).
Crystal Structure Analysis : Research by Gomes et al. (2020) analyzed the crystal structures of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives, revealing insights into molecular geometry and interactions. Such analysis is crucial for understanding the physical properties and potential applications of these compounds in various fields (Gomes et al., 2020).
Conformational Analysis : Zheng Jin-hong (2011) conducted NMR spectroscopy and conformational analysis on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. This study provides insights into the molecular structure and potential applications in chemical and pharmaceutical research (Zheng, 2011).
Photophysical Properties : Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives. This research is significant for understanding the behavior of such compounds in different environments, which can be essential for their application in various technological and scientific fields (Kumari et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications it could have.
Please consult with a professional chemist or a reliable source for accurate information.
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERCWWUZZKHCL-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',3,4-Trihydroxychalcone | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



